Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
Overview
Description
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a pyridine ring substituted with a trifluoromethyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-methyl-6-(trifluoromethyl)benzaldehyde and an appropriate amine under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via a cyclization reaction, often starting from a suitable precursor such as a 1,5-diamine.
Coupling Reaction: The pyridine and piperidine rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific receptors or enzymes in the central nervous system, modulating their activity.
Agrochemical Action: As a pesticide, it could inhibit key enzymes or disrupt cellular processes in pests.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 1-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl]piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-3-23-15(22)13-5-4-8-21(10-13)9-12-6-7-14(16(17,18)19)20-11(12)2/h6-7,13H,3-5,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJGLZNARMGWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(N=C(C=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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